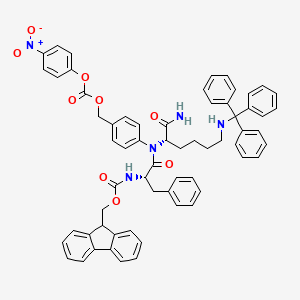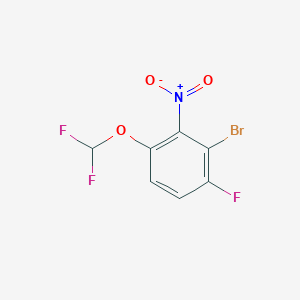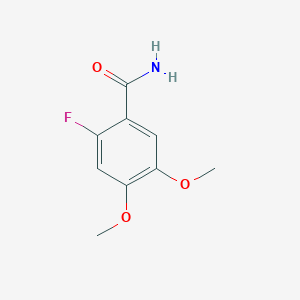
(5-ブロモピリミジン-2-イル)メタンアミン塩酸塩
概要
説明
(5-Bromopyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学的研究の応用
(5-Bromopyrimidin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of (5-Bromopyrimidin-2-yl)methanamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: (5-Bromopyrimidin-2-yl)methanamine.
Reaction with Hydrochloric Acid: The starting material is reacted with an excess of hydrochloric acid.
Crystallization and Purification: The product is then crystallized and purified to obtain (5-Bromopyrimidin-2-yl)methanamine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:
Large-Scale Reaction: Conducting the reaction in large reactors.
Purification: Using industrial-scale purification techniques such as recrystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications for purity and quality.
化学反応の分析
Types of Reactions
(5-Bromopyrimidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Condensation Reactions: These reactions typically require a catalyst and may be conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Products include various substituted pyrimidines.
Reduction Reactions: Products include reduced derivatives of the original compound.
Condensation Reactions: Products include more complex heterocyclic compounds.
作用機序
The mechanism of action of (5-Bromopyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the pyrimidine ring can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and drug development .
類似化合物との比較
Similar Compounds
(5-Bromopyrimidine): A related compound with similar chemical properties but without the methanamine group.
(5-Bromo-2-pyrimidinyl)methanamine: Similar to (5-Bromopyrimidin-2-yl)methanamine hydrochloride but without the hydrochloride group.
Uniqueness
(5-Bromopyrimidin-2-yl)methanamine hydrochloride is unique due to its specific structure, which includes both a bromine atom and a methanamine group attached to the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications .
特性
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRUKYRRGAGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-62-0 | |
| Record name | (5-bromopyrimidin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















